![molecular formula C16H24N5O10P B10777552 Pantoyl adenylate](/img/structure/B10777552.png)
Pantoyl adenylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pantoyl adenylate is an intermediate compound formed during the biosynthesis of pantothenate (vitamin B5). It is produced by the enzyme pantothenate synthetase, which catalyzes the ATP-dependent condensation of D-pantoate and β-alanine. This compound plays a crucial role in the biosynthesis of coenzyme A and the acyl carrier protein, both of which are essential for cell growth and various biosynthetic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pantoyl adenylate is synthesized through the enzymatic reaction catalyzed by pantothenate synthetase. The reaction involves the condensation of D-pantoate and β-alanine in the presence of ATP, resulting in the formation of this compound and pyrophosphate. The reaction is Mg²⁺-dependent and occurs in two sequential steps: the formation of this compound followed by the nucleophilic attack of β-alanine on the activated carbonyl group .
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant microorganisms engineered to overexpress pantothenate synthetase. These microorganisms are cultured under controlled conditions to optimize the yield of this compound. The compound is then extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Pantoyl adenylate primarily undergoes nucleophilic substitution reactions. The activated carbonyl group in this compound is susceptible to nucleophilic attack, leading to the formation of various derivatives .
Common Reagents and Conditions:
Nucleophiles: β-alanine, amines, and other nucleophilic compounds.
Conditions: The reactions typically occur under mild conditions in the presence of ATP and Mg²⁺.
Major Products: The major product formed from the reaction of this compound with β-alanine is pantothenate (vitamin B5). Other derivatives can be formed depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Pantoyl adenylate has several scientific research applications, including:
Wirkmechanismus
Pantoyl adenylate exerts its effects through its role as an intermediate in the biosynthesis of pantothenate. The enzyme pantothenate synthetase catalyzes the formation of this compound from D-pantoate and β-alanine in an ATP-dependent reaction. The this compound intermediate then undergoes nucleophilic attack by β-alanine to form pantothenate. This process is crucial for the biosynthesis of coenzyme A and the acyl carrier protein, which are involved in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Pantoyl adenylate is similar to other acyl adenylate intermediates, such as aminoacyl adenylates, which are formed during the synthesis of aminoacyl-tRNA. this compound is unique in its role in the biosynthesis of pantothenate. Other similar compounds include:
Aminoacyl adenylates: Intermediates in the synthesis of aminoacyl-tRNA.
Acyl adenylates: Intermediates in various biosynthetic pathways involving acyl groups.
This compound’s uniqueness lies in its specific role in the biosynthesis of pantothenate, which is essential for the production of coenzyme A and the acyl carrier protein .
Eigenschaften
Molekularformel |
C16H24N5O10P |
---|---|
Molekulargewicht |
477.36 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2R)-2,4-dihydroxy-3,3-dimethylbutanoate |
InChI |
InChI=1S/C16H24N5O10P/c1-16(2,4-22)11(25)15(26)31-32(27,28)29-3-7-9(23)10(24)14(30-7)21-6-20-8-12(17)18-5-19-13(8)21/h5-7,9-11,14,22-25H,3-4H2,1-2H3,(H,27,28)(H2,17,18,19)/t7-,9-,10-,11+,14-/m1/s1 |
InChI-Schlüssel |
GDPVENOGSVMRJL-FSRKKXLISA-N |
Isomerische SMILES |
CC(C)(CO)[C@H](C(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Kanonische SMILES |
CC(C)(CO)C(C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.